Ferron

説明

Historical Context of Chiniofon in Pharmacological Science

The history of Chiniofon in pharmacological science is intertwined with the search for effective treatments for amoebiasis and other parasitic diseases. Its early recognition marked a significant step in addressing these prevalent health issues.

Early Recognition and Initial Applications (e.g., 1893, 1921)

While some sources suggest synthesis in the 1930s guidechem.com, Chiniofon's history extends further back. The compound's origins are linked to investigations into iodo-hydroxyquinoline derivatives. Chiniofon was introduced in 1921 as an iodo-sulphonic acid-hydroxyquin . This followed earlier work, potentially including related compounds or foundational research in the 1890s, though specific details regarding Chiniofon's recognition in 1893 are not explicitly detailed in the provided search results. Its initial applications were primarily focused on its antiprotozoal properties, particularly against Entamoeba histolytica, the causative agent of amoebiasis wikipedia.orgebi.ac.uktargetmol.com.

Evolution of Therapeutic Understanding in Historical Perspective

The therapeutic understanding of Chiniofon evolved over time, moving from an initial recognition of its anti-amoebic activity to a more nuanced understanding of its limitations and place among other treatments. It was widely used historically for intestinal amoebiasis jodrugs.com. However, its efficacy in eradicating cysts was rated lower than some later drugs, and it was considered ineffective against extraintestinal amoebiasis pharmacy180.com. The understanding of its action also developed, with later research suggesting it primarily acted on luminal amoebae by chelating ferrous ions essential for their metabolism wikipedia.orgebi.ac.uk.

Pharmacological Actions and Early Studies (e.g., Leake, 1932)

Early pharmacological studies aimed to understand Chiniofon's effects and compare it to related compounds. C.D. Leake conducted studies on the pharmacologic action of Chiniofon, with a publication dating to December 1932 nih.govwikipedia.orgwikimedia.org. These early investigations contributed to the understanding of its properties and its comparative efficacy against other potential anti-amoebic agents like iodochlorhydroxyquinoline (Vioform/Clioquinol) and diiodohydroxyquin (Diodoquin) semanticscholar.org. Studies using radioiodine in rabbits, for example, examined the physiological disposition of Chiniofon compared to Diodoquin and Vioform, providing insights into its absorption and elimination nih.gov.

Chiniofon within the Broader Class of Halogenated 8-Hydroxyquinolines

Chiniofon belongs to the class of halogenated 8-hydroxyquinolines, a group of compounds characterized by a quinoline (B57606) structure with a hydroxyl group at the 8-position and halogen substitutions on the quinoline ring targetmol.comdrugbank.com. This structural class includes several compounds investigated for their antimicrobial and antiprotozoal activities.

Comparative Analysis with Related Compounds (e.g., Clioquinol (B1669181), Diodoquin, Vioform)

Chiniofon is often discussed alongside other halogenated 8-hydroxyquinolines such as Clioquinol (also known by the trade name Vioform or Entero-Vioform) and Diodoquin (also known as Iodoquinol (B464108) or Diiodohydroxyquinoline) wikipedia.orgjodrugs.compharmacy180.comsemanticscholar.orgwikipedia.orgmims.com. These compounds share structural similarities but differ in their halogen substitution patterns.

| Compound | Halogen Substitutions | PubChem CID |

| Chiniofon | Iodine, Sulfonic Acid | 23673836 |

| Clioquinol | Chlorine, Iodine | 2788 |

| Diodoquin | Iodine (two) | 3728 |

| 8-Hydroxyquinoline (B1678124) | None | 1923 |

Note: Vioform is a trade name for Clioquinol. semanticscholar.orgwikipedia.orgwikidoc.org

Comparative studies have examined the properties and activities of these related compounds. For instance, investigations have compared their oral toxicity and amoebicidal action in vitro semanticscholar.org. Research using radioiodine also compared the absorption and elimination of Chiniofon, Vioform, and Diodoquin in animal models nih.gov. While all are considered luminal amebicides, their absorption profiles and efficacy in specific contexts have been subjects of comparative research wikipedia.orgpharmacy180.com.

Significance of Halogenation in 8-Hydroxyquinoline Derivatives

The presence of halogen atoms (such as iodine and chlorine) at specific positions on the 8-hydroxyquinoline core structure is significant for the pharmacological properties of these derivatives. Halogenation influences the chemical reactivity, lipophilicity, and binding interactions of the compounds, which in turn affect their absorption, distribution, metabolism, and activity against target organisms iiab.me. In the context of anti-amoebic activity, halogenation contributes to the compounds' ability to chelate metal ions, a proposed mechanism of action for some of these derivatives wikipedia.orgebi.ac.ukpharmacy180.com. The specific type and position of halogen substitution, as seen in the differences between Chiniofon, Clioquinol, and Diodoquin, lead to variations in their biological profiles.

Current Status and Research Relevance of Chiniofon

Research into Chiniofon is ongoing, exploring its potential applications in life sciences and biology. ontosight.ai Contemporary studies are investigating its chemical properties and potential pharmacological effects. ontosight.ai

Role in Contemporary Drug Discovery and Development

In the context of contemporary drug discovery and development, Chiniofon is being researched for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities. ontosight.ai While detailed specific pharmacological applications require consultation of current scientific literature, compounds structurally related to Chiniofon, such as 8-hydroxyquinolines, have demonstrated antiseptic and antifungal activity, preventing bacterial irritations and inflammations. chemsrc.com A chiniofon-containing antiseptic has been shown in in vitro and in vivo studies to possess bacteriostatic function and, notably, does not inhibit the growth of fibroblasts, unlike some other antiseptics like PVP-iodine. researchgate.net Historically, Chiniofon was studied for its effects on Endamoeba histolytica in vitro, with studies examining the influence of oxyquinoline drugs on the growth of this parasite. ajtmh.org

Re-evaluation of Historical Compounds in Modern Research Paradigms

Chiniofon's continued presence in research databases and its mention in contemporary studies reflect a broader trend in modern research: the re-evaluation of historical compounds. ontosight.aicohlife.orgresearchgate.netfrontiersin.org This paradigm involves revisiting older drugs and chemical entities, often identified in traditional medicine or earlier periods of drug development, and examining their potential using advanced scientific techniques and a deeper understanding of biological processes. researchgate.netmdpi.comleeds.ac.uknih.gov The decline in the use of some historical drugs, including certain anti-infectives like Chiniofon, was often due to the development of resistance or the advent of more effective alternatives available at the time. guidechem.com

However, challenges such as increasing antimicrobial resistance have underscored the importance of exploring new sources of therapeutic agents, including compounds previously set aside. leeds.ac.uk Modern analytical and pharmacological methods, coupled with increased computational power and large compound libraries, enable a more thorough and precise evaluation of the properties and potential of these older compounds. researchgate.netmdpi.com Examples of historical compounds or those derived from natural products that have been re-evaluated with modern methods include quinine, artemisinin, Taxol, and vinblastine. mdpi.com The re-emergence of arsenic trioxide as a treatment for acute promyelocytic leukemia also illustrates the potential for developing new drugs from historical agents. nih.gov Chiniofon, as a well-characterized historical compound with reported biological activities, fits within this modern research paradigm of re-exploring chemical space for novel therapeutic leads.

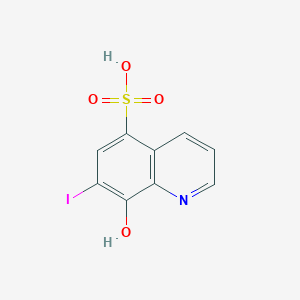

Structure

3D Structure

特性

IUPAC Name |

8-hydroxy-7-iodoquinoline-5-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO4S/c10-6-4-7(16(13,14)15)5-2-1-3-11-8(5)9(6)12/h1-4,12H,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBJWWKFMHOAPNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C(C=C2S(=O)(=O)O)I)O)N=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1046136 | |

| Record name | Loretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sulfur yellow solid; Nearly odorless; [Merck Index] Yellow powder; [Alfa Aesar MSDS] | |

| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11321 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

547-91-1 | |

| Record name | Ferron | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=547-91-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-7-iodo-5-quinolinesulfonic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000547911 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ferron | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3784 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Quinolinesulfonic acid, 8-hydroxy-7-iodo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Loretin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1046136 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-hydroxy-7-iodoquinoline-5-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.127 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 8-HYDROXY-7-IODO-5-QUINOLINESULFONIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6E8Y02XFEI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Pharmacological Investigations of Chiniofon

Antiprotozoal Efficacy of Chiniofon

Chiniofon's antiprotozoal efficacy is predominantly observed in the context of intestinal amoebiasis. targetmol.combiocat.com It is effective against organisms found within the bowel lumen. odmu.edu.ua Research indicates its favorable performance in experimental models of amoebic dysentery. cabidigitallibrary.org

Mechanism of Antiamoebic Action of Chiniofon

The mechanism by which Chiniofon exerts its antiamoebic effects is considered to involve multiple factors, primarily focused on the intestinal environment. mims.comwikidata.orgnih.gov

Direct Antiamoebic Effects

In addition to its effects on bacteria, Chiniofon is also considered to have direct amoebicidal action. Studies involving in vitro testing against Entamoeba histolytica have provided data on its direct activity. ajtmh.org Activity observed in axenic cultures (cultures without associated bacteria) would provide evidence for a direct action. ias.ac.inbioline.org.br

Lack of Effect on Extra-intestinal Amoebic Parasites

A significant characteristic of Chiniofon's activity is its lack of effect on extra-intestinal amoebic parasites. targetmol.combiocat.comtargetmol.comcymitquimica.com It is not effective against trophozoites located in the intestinal wall or in extraintestinal tissues such as the liver, where amoebic abscesses can form. odmu.edu.uahealth.vic.gov.au This limitation distinguishes it as primarily a luminal amebicide. wikipedia.orgdrugapprovalsint.com

Proposed Interference with Bacterial DNA Synthesis

While the full mechanism of action for some related compounds like iodoquinol (B464108) is not completely understood, some halogenated 8-hydroxyquinolines are thought to act by chelating ferrous ions essential for bacterial growth. mims.comwikipedia.orgdrugapprovalsint.commims.com Interference with bacterial DNA synthesis has been proposed as a mechanism for certain antibacterial agents, such as quinolones which inhibit bacterial DNA gyrase. uobabylon.edu.iqnih.govsigmaaldrich.com Sulfonamides also inhibit bacterial DNA synthesis indirectly by interfering with folic acid synthesis. ijpsjournal.com However, specific detailed research findings directly linking Chiniofon's antiamoebic action solely to interference with bacterial DNA synthesis were not extensively detailed in the search results. Some sources broadly mention that the drug "probably acts by producing errors in genetic code translation" , which could potentially relate to nucleic acid processes, but this is not specifically confirmed as DNA synthesis inhibition in the provided context.

Exploration of Other Potential Targets

Research into the pharmacological applications of compounds like Chiniofon is ongoing, and their potential therapeutic targets, including antimicrobial activities, are being explored. ontosight.ai Halogenated 8-hydroxyquinolines, as a class, are known to chelate metal ions, which can be essential for the metabolism of various organisms, including bacteria and potentially amoebae. mims.comias.ac.inwikipedia.orgdrugapprovalsint.commims.com One source mentions oxidative phosphorylation as a potential primary target for 7-Iodo-8-hydroxyquinoline-5-sulfonic acid, a component related to Chiniofon. However, detailed research findings specifically on other potential targets for Chiniofon's antiamoebic action beyond the inhibition of commensal bacteria and direct effects were not prominently featured in the search results.

Table 1: Summary of Chiniofon's Antiamoebic Actions

| Mechanism Aspect | Description | Effect on Amoebiasis |

| Inhibition of Intestinal Bacteria | Reduces commensal bacterial populations in the gut. | Contributes to efficacy in intestinal amoebiasis. targetmol.combiocat.comtargetmol.comcymitquimica.com |

| Direct Antiamoebic Effects | Exerts a direct killing effect on Entamoeba histolytica trophozoites. | Effective against luminal forms of the parasite. ajtmh.org |

| Effect on Extra-intestinal Parasites | No significant activity against amoebae outside the intestinal lumen. | Ineffective in treating tissue or organ involvement. targetmol.combiocat.comodmu.edu.uatargetmol.comcymitquimica.com |

In Vitro Studies of Chiniofon Antiamoebic Activity

Experimental studies often begin with in vitro screening to assess the direct action of candidate antiamoebic drugs on trophozoites of E. histolytica in culture. ias.ac.in Chiniofon has been among the drugs evaluated in such settings.

Comparative Efficacy against Endamoeba histolytica

In vitro studies have compared the efficacy of Chiniofon against E. histolytica with other amebicidal agents. While specific detailed comparative data from the search results for Chiniofon's in vitro efficacy were not extensively provided, the general approach involves testing drugs in polyxenic or axenic cultures of E. histolytica. ias.ac.in Activity in axenic cultures indicates a direct action against the amoeba. ias.ac.in Some sources mention that certain antibiotics, like tetracyclines, show weaker direct amoebicidal action in vitro, suggesting an indirect mode of action primarily against gut bacteria, which can influence amoebic infections. This highlights the importance of direct comparative studies to understand a drug's primary mechanism.

Concentration-Dependent Effects in Culture

The effectiveness of antimicrobial agents, including antiprotozoals, is often concentration-dependent. odmu.edu.ua While specific data on the concentration-dependent effects of Chiniofon in E. histolytica cultures were not detailed in the provided search results, the principle of concentration-dependent action is a fundamental aspect of antimicrobial activity. odmu.edu.ua Studies evaluating amebicidal drugs in vitro typically involve testing a range of concentrations to determine the minimum inhibitory concentration (MIC) or lethal concentration required to kill or inhibit the growth of E. histolytica trophozoites.

In Vivo Studies of Chiniofon Antiamoebic Activity

In vivo studies are crucial for evaluating the therapeutic action of antiamoebic compounds within a living system, considering factors like absorption, distribution, metabolism, and excretion, as well as the complex host-parasite relationship and the influence of gut microflora.

Experimental Animal Models (e.g., Rats, Dogs, Rabbits)

Various animal models have been utilized to study experimental amoebiasis and evaluate the efficacy of antiamoebic drugs like Chiniofon. Susceptible models for E. histolytica infection include kittens and white rats, where the resulting condition can be typical of the disease observed in humans. thestatesman.com Dogs maintained on a fish diet have also shown high susceptibility to infection with a human strain of E. histolytica, developing acute or subacute infections suitable for chemotherapeutic studies. ajtmh.org Rabbits are also mentioned in the context of experimental models in some literature. slideshare.net These models allow for the assessment of a drug's ability to clear the infection from the intestines or other affected tissues.

Therapeutic Action in Experimental Amoebiasis

Chiniofon has demonstrated therapeutic action in experimental amoebiasis models. In studies using dogs infected with E. histolytica, Chiniofon exerted antiamoebic action, and cures were obtained with its use. ajtmh.org Similarly, experimental chemotherapeutic data for Chiniofon in rats have been presented, indicating its effectiveness against cecal infections. ajtmh.org The therapeutic efficacy in these models provides evidence of Chiniofon's ability to combat E. histolytica infection within a living host.

Impact on Intestinal Protozoa (e.g., Iodamoeba williamsi, Endamoeba coli, Endolimax nana, Chilomastix mesnili)

Beyond E. histolytica, studies have also investigated the impact of amebicidal treatments, including those that may involve Chiniofon or related compounds, on other intestinal protozoa commonly found in humans. While a study primarily focused on Milibis® (bismuthoxy p-N-glycolylarsanilate) also included cases treated with Chiniofon, it provided data on the clearance rates of other protozoa by Milibis®. This study reported that Milibis® affected Iodamoeba williamsi, Endamoeba coli, and Endolimax nana infections, with varying clearance rates. ajtmh.orgcapes.gov.br Milibis® also eliminated Chilomastix mesnili in the observed cases. ajtmh.orgcapes.gov.br While this specific data pertains to Milibis®, it illustrates the broader impact that treatments for amoebiasis can have on the intestinal protozoan community, and similar investigations would be relevant for a comprehensive understanding of Chiniofon's effects.

Clearance Rates of Intestinal Protozoa by Milibis® (Contextual Data)

| Intestinal Protozoa | Cases Treated | Cases Cleared | Clearance Rate (%) |

| Iodamoeba williamsi | 18 | 16 | 90 |

| Endamoeba coli | 49 | 23 | 47 |

| Endolimax nana | 29 | 12 | 41 |

| Chilomastix mesnili | 3 | 3 | 100 |

Therapeutic Action of Antiamoebic Drugs in Dogs (Contextual Data)

| Drug | Antiamoebic Action in Dogs | Cures Obtained |

| Emetine HCl | Yes | No |

| Carbarsone | Yes | Yes |

| Chiniofon | Yes | Yes |

| Diiodo-oxyquinoline | Yes | Yes |

| Amodiaquin | Yes | No |

| Chloroquin | Ineffective | No |

| Sodium penicillin G | Ineffective | No |

| Streptomycin | Ineffective | No |

| Sulfadiazine | Ineffective | No |

| Succinylsulfathiazole | Ineffective | No |

Note: This table summarizes findings from a study on experimental Endamoeba histolytica infection in dogs ajtmh.org.

Discrepancy Between In Vitro and In Vivo Action

Studies have investigated the action of chiniofon in both in vitro (laboratory) and in vivo (within a living organism) settings. While general differences between in vitro and in vivo studies are well-documented and can arise from factors such as the absence of the immune system and microbiome in vitro, drug metabolism, and distribution within a whole organism researchgate.netmdpi.comsochara.orgrsdjournal.orgnih.gov, specific research findings regarding a significant discrepancy in the fundamental action of Chiniofon between these two environments are limited in the provided sources. However, investigations have shown that a chiniofon-containing antiseptic exhibits a bacteriostatic function in both in vivo and in vitro studies. mdpi.com Furthermore, in vitro studies using fibroblast cultures demonstrated that a chiniofon-containing antiseptic did not inhibit the growth of fibroblasts, in contrast to PVP-iodine solution. mdpi.com

Antimicrobial Activities of Chiniofon

Chiniofon has been recognized for its antimicrobial activities, demonstrating effects against both bacteria and fungi. researchgate.net It has been utilized as an antiseptic in various applications, including the treatment of purulent wounds, ulcers, and burns, as well as for washing and douching in gynecological and urological practices. mdpi.com

Antibacterial Action

Chiniofon functions as an antibacterial agent, with its activity involving the inhibition of bacterial growth. academicjournals.org

In both in vitro and in vivo investigations, a chiniofon-containing antiseptic has been shown to possess a bacteriostatic function. mdpi.com Bacteriostatic agents work by halting the multiplication of bacteria, allowing the host's immune system to clear the infection. researchgate.net

Chiniofon (as Ferron or 8-Hydroxy-7-iodo-5-quinolinesulfonic acid) has antiseptic activity and can help prevent bacterial irritations and inflammations of the skin and mucosa. mdpi.com

While the precise mechanism of action of Chiniofon as an antibacterial agent continues to be investigated academicjournals.org, several hypotheses have been proposed based on the properties of 8-hydroxyquinoline (B1678124) derivatives. One proposed mechanism involves interference with bacterial DNA synthesis, potentially leading to bacterial cell death. academicjournals.org Another suggested mechanism is the interference with the microbial cell wall or membrane, thereby inhibiting the growth of microorganisms. researchgate.net Research on other compounds, such as chitosan (B1678972) and NSAIDs, also highlights mechanisms like the disruption of bacterial cell walls and membranes academicjournals.orgresearchgate.net. Additionally, 8-hydroxyquinoline derivatives, including Chiniofon, have the capacity to chelate metals, and chelation with metal ions necessary for bacterial growth is another proposed mechanism for antibacterial action researchgate.net.

Antifungal Activity

Mechanisms of Antifungal Action of 8-Hydroxyquinolines

8-Hydroxyquinolines, the class of compounds to which Chiniofon belongs, exhibit antifungal activity through various mechanisms. One proposed mechanism involves the inhibition of RNA synthesis, potentially by chelating essential divalent ions like Mn²⁺ and Mg²⁺, which are required for RNA polymerase activity in yeast cells. toku-e.com The antifungal activity of 8-hydroxyquinolines appears to be structurally related, although the precise mechanisms are not fully characterized in all cases. toku-e.com

Research into the mechanism of action of specific 8-hydroxyquinoline derivatives, including clioquinol (B1669181), 8-hydroxy-5-quinolinesulfonic acid, and 8-hydroxy-7-iodo-5-quinolinesulfonic acid (which is Chiniofon), has provided some insights. Studies using techniques such as sorbitol protection assay and scanning electron microscopy suggest that these derivatives can target the fungal cell wall. nih.govnih.gov For instance, clioquinol has been shown to damage the cell wall and inhibit the formation of pseudohyphae in Candida albicans. nih.gov Other 8-hydroxy-5-quinolinesulfonic acid derivatives have been observed to compromise the functional integrity of cytoplasmic membranes. nih.gov The effect on the fungal cell wall appears to be species-dependent. nih.gov

While the antifungal activity of clioquinol is well-established, its mechanism within fungal cells is not completely understood. nih.gov Some studies have suggested that 8-hydroxyquinoline derivatives may have a multimode action. researchgate.net The ability of 8-hydroxyquinolines to chelate metal ions is considered crucial to their mode of action, as metal ions serve as cofactors for numerous physiologically active enzymes. rsc.org

Anti-inflammatory and Wound Healing Properties

Chiniofon-containing antiseptics have shown potential anti-inflammatory and wound healing properties. nih.govresearchgate.net

Clinical Observations in Radiation Damage Treatment

Good clinical results have been observed with the use of chiniofon-containing antiseptics in the treatment of acute and chronic radiation damage. nih.govresearchgate.netresearchgate.net These observations suggest that chiniofon may possess anti-inflammatory activity, contributing to its beneficial effects in managing radiation-induced tissue reactions. nih.govresearchgate.net Radiation damage can lead to various symptoms depending on the affected area, including skin issues and tissue inflammation. hyperbaricmedicalsolutions.com

Pharmacokinetics and Pharmacodynamics of Chiniofon

Studies have investigated the pharmacokinetics and pharmacodynamics of Chiniofon, including its absorption and metabolic fate.

Absorption of Chiniofon

The absorption of Chiniofon has been studied, particularly its uptake from the gastrointestinal tract.

Extent of Gastrointestinal Absorption

Chiniofon is absorbed to a small extent from the gastrointestinal tract. ect-journal.kzresearchgate.net This limited absorption results in the accumulation of high concentrations of the compound within the intestinal lumen when administered orally. ect-journal.kzresearchgate.net Comparative studies examining the absorption of different oxyquinoline drugs, including Chiniofon, Diodoquin, and Vioform, in humans have indicated that Chiniofon shows the smallest absorption among these compounds when considered in terms of milligrams of iodine given. acpjournals.org Blood iodine studies in patients receiving treatment with these drugs showed that Chiniofon resulted in the lowest blood iodine levels compared to Diodoquin and Vioform. acpjournals.org The blood concentration of iodine from Chiniofon administration was found to build up to a peak at approximately 2 hours and then decrease over the subsequent 6 hours in one investigation using radioactive iodine. Studies in rabbits using radioiodine-labeled Chiniofon also indicated that Chiniofon was not present in the blood as the parent compound after oral administration but rather as a metabolite. ajtmh.org

Data from a study on the absorption of iodine from various oxyquinoline drugs in patients treated for amebiasis provides insights into the relative absorption of Chiniofon. acpjournals.org

| Drug | Number of Patients | Number of Blood Iodine Determinations | Relative Absorption (based on blood iodine levels) |

| Anayodin | 8 | 33 | Smallest / Lowest |

| Chiniofon | 7 | 27 | Smallest / Lowest |

| Vioform | 8 | 31 | Second Highest |

| Diodoquin | 13 | 49 | Highest |

This table illustrates that Chiniofon, along with Anayodin, demonstrated the lowest levels of absorption among the studied oxyquinoline drugs, as indicated by blood iodine concentrations. acpjournals.org

Factors Influencing Absorption (e.g., presence of fat, intestinal stasis, hyperacidity)

Several factors can impact the absorption of orally administered Chiniofon. Studies have indicated that the presence of fat, intestinal stasis, and hyperacidity may play a role in modulating the extent of its absorption amegroups.orgdrugbank.commdpi.com. For instance, controlling any tendency towards diarrhea has been shown to enhance the absorption of oxyquinoline drugs, including Chiniofon, in humans ajtmh.org. This suggests that conditions affecting intestinal motility and transit time can influence the amount of drug absorbed.

Blood Iodine Levels as a Measure of Absorption

Blood iodine levels have been utilized as a measure to assess the absorption of Chiniofon and other iodoquinolinol compounds. Following oral administration, the concentration of iodine in the blood has been observed to increase. Studies using radioactive iodine-labeled Chiniofon in rabbits showed that blood iodine concentration peaked around 2 hours post-administration and then declined over the subsequent 6 hours . In investigations involving patients treated with iodoquinolinol drugs, blood concentrations of iodine were found to increase up to the seventh day of administration before declining . This decline after a week was hypothesized to potentially be due to decreased absorption resulting from mucosal irritation, increased intestinal motility, or a diuretic effect . While blood iodine levels provide an indication of absorption, interpreting these levels can be complex due to the simultaneous processes of absorption, distribution, and metabolism of the iodine-containing compound cohlife.org.

Distribution of Chiniofon in Biological Systems

Once absorbed, Chiniofon is distributed throughout the biological system. Studies have aimed to understand where the compound or its iodine content localizes.

Tissue Distribution Studies using Radioiodine

Tissue distribution studies, particularly those employing radioiodine-labeled Chiniofon, have been instrumental in tracing the fate of the drug within the body mdpi.comdiva-portal.org. These investigations in animals, such as rabbits, have involved administering radioiodine-labeled Chiniofon and subsequently analyzing various tissues for radioactivity . This approach allows researchers to determine the extent to which Chiniofon or its iodine-containing metabolites accumulate in different organs and tissues over time . While specific detailed data on Chiniofon tissue distribution across various organs was not extensively detailed in the provided snippets, the methodology of using radioiodine is established for such studies with iodine-containing compounds . For example, studies with other iodine compounds like sodium iodide I-131 show rapid absorption and distribution within the extracellular fluid, with significant uptake by the thyroid gland drugbank.com.

Metabolism of Chiniofon

The body metabolizes Chiniofon through various biochemical pathways. Understanding these metabolic processes is crucial for comprehending the drug's duration of action and the nature of the substances excreted.

Degradation to Metabolites in Blood and Urine

Chiniofon undergoes degradation within the biological system, leading to the formation of metabolites found in blood and urine . Studies suggest that a significant extent of metabolism occurs during its passage through intestinal tissues after oral administration . This is supported by observations that Chiniofon given orally to rabbits does not appear in the blood as the intact compound to the same extent as when administered intravenously . Researchers have looked for degradation products in urine, with suggestions of the presence of a sulfuric acid ester and possibly glucuronic acid esters among the metabolites . The presence of metabolites in both blood and urine indicates systemic processing and subsequent excretion of the drug and its breakdown products amegroups.org.

Excretion of Chiniofon

Studies using radioactive iodine-labeled Chiniofon have provided insights into its excretion patterns in experimental animals following both oral and intravenous administration. The route and rate of excretion of the iodine component differed depending on the administration method. ajtmh.org

Urinary and Fecal Excretion Patterns

Following oral administration of radioactive iodine-labeled Chiniofon to rabbits, approximately two-thirds of the total eliminated iodine was found in the urine. In contrast, when administered intravenously, the eliminated drug-iodine appeared almost entirely in the urine.

In a study involving human subjects administered oral doses of 100 to 300 mg of radioactive iodine-prepared Chiniofon, the average total urinary excretion of radioactivity was 12.9% of the administered dose. Analysis of urine samples indicated that in the early hours post-administration, most of the iodine remained bound, presumably to an organic molecule like Chiniofon, but became almost entirely precipitable (suggesting conversion to ionic halides) within 48 hours.

Fecal excretion also plays a role, particularly after oral administration. In one patient from the human study, a 62.6% recovery of radioactivity was observed in the stools, while another showed a 52.1% recovery. This suggests that a significant portion of the orally administered dose is not absorbed and is eliminated via feces.

Rate and Route of Excretion

The rate of elimination of Chiniofon-iodine was observed to be slower compared to other related iodoquinolinol compounds like Diodoquin and Vioform. The route of excretion is primarily renal (urinary) following systemic absorption, whether from oral administration or directly via intravenous injection. However, a substantial portion of an oral dose is eliminated unabsorbed in the feces.

The studies suggest that Chiniofon is not present in the blood as the parent compound after oral administration but rather as a metabolite, and that some degradation of the compound occurs before it is excreted in the urine. ajtmh.org

While specific quantitative data on the rate of excretion over time for both routes might be limited across various studies, the available information indicates a significant presence of the administered dose, or its iodine component, in both urine and feces, with the proportion in each depending on the route of administration.

Excretion Data Summary

| Route of Administration | Primary Excretion Route(s) | Approximate Percentage of Eliminated Iodine/Radioactivity | Notes | Source |

| Oral (Rabbits) | Urine, Feces | ~67% in urine, significant portion in feces | Based on eliminated iodine. | |

| Oral (Humans) | Urine, Feces | 12.9% in urine (average total radioactivity) | Significant recovery also observed in stools (e.g., 62.6%, 52.1%). | |

| Intravenous (Rabbits) | Urine | Almost entirely in urine | Based on eliminated drug-iodine. |

Note: The percentages for oral administration in rabbits are based on the distribution of eliminated iodine, not necessarily the total administered dose. The human data provides the urinary excretion as a percentage of the administered radioactivity.

Research on Potential Resistance Mechanisms and Overcoming Strategies

Chiniofon, an 8-hydroxyquinoline derivative, has been utilized for its antiprotozoal and, to some extent, antibacterial properties. The emergence of resistance in target organisms represents a significant challenge to the continued efficacy of antimicrobial agents, including compounds like Chiniofon. Understanding the mechanisms by which organisms develop resistance is crucial for informing strategies to overcome it.

Understanding Chiniofon Resistance in Target Organisms

Resistance to antimicrobial agents can arise through various mechanisms, broadly categorized into alterations of the drug target, reduced intracellular drug accumulation, enzymatic inactivation of the drug, and adaptive responses by the organism. For Chiniofon, as an 8-hydroxyquinoline, potential resistance mechanisms can be inferred from studies on related compounds, particularly quinolone antibiotics, and from observations in its primary target organism, Entamoeba histolytica.

Bacterial Resistance Mechanisms Related to Quinolones

While Chiniofon's primary historical use has been as an antiprotozoal agent, it also possesses antibacterial activity, believed to involve interference with bacterial DNA synthesis wikipedia.org. As an 8-hydroxyquinoline, its mechanism of action may share commonalities with other quinolone antibiotics, which primarily target bacterial DNA gyrase and topoisomerase IV. Bacterial resistance to quinolones is well-characterized and involves several key mechanisms.

Chromosomal mutations are a primary driver of bacterial resistance to quinolones. These mutations commonly occur in the genes encoding the quinolone target enzymes, DNA gyrase (specifically the GyrA and GyrB subunits) and DNA topoisomerase IV (ParC and ParE subunits) wikidata.orgfishersci.dkfishersci.camims.com. Mutations in specific regions of these enzymes, known as the quinolone resistance-determining regions (QRDRs), can reduce the binding affinity of the antibiotic to the enzyme-DNA complex, thereby diminishing its inhibitory effect wikidata.orgfishersci.dk. Sequential mutations in both target enzymes can lead to increasing levels of resistance wikidata.org.

Bacteria can also develop resistance by reducing the intracellular concentration of the antibiotic through the action of efflux pumps. These membrane-bound transporters actively pump the drug out of the bacterial cell wikidata.orgfishersci.dkfishersci.ca. Overexpression of naturally occurring efflux pumps, often due to mutations in regulatory genes, can lead to increased efflux of quinolones and contribute to resistance wikidata.orgfishersci.dk. Additionally, changes in outer membrane permeability, such as downregulation of porin channels through which quinolones enter Gram-negative bacteria, can further reduce intracellular drug accumulation in concert with increased efflux wikidata.orgfishersci.dkfishersci.ca.

In addition to chromosomally encoded mechanisms, bacterial resistance to quinolones can also be acquired through the transfer of genetic material via plasmids wikidata.orgfishersci.dkfishersci.camims.com. Plasmid-mediated quinolone resistance (PMQR) mechanisms, first reported in 1998, typically confer low-level resistance but can facilitate the selection of higher-level chromosomal resistance mutations wikidata.orgfishersci.dkfishersci.ca. Key PMQR mechanisms include the production of Qnr proteins, which protect DNA gyrase and topoisomerase IV from quinolone inhibition; the production of a variant of the aminoglycoside acetyltransferase AAC(6′)-Ib-cr, which can modify certain quinolones; and the presence of plasmid-encoded efflux pumps like QepA and OqxAB wikidata.orgfishersci.dkfishersci.ca.

Protozoal Resistance Mechanisms

Chiniofon is primarily known for its efficacy against Entamoeba histolytica, the causative agent of amoebiasis. Resistance in protozoa can involve complex adaptive responses and alterations in cellular pathways. While studies specifically detailing Chiniofon resistance mechanisms in E. histolytica are limited, research on resistance to other amoebicides, such as metronidazole (B1676534), provides insights into potential mechanisms.

Entamoeba histolytica can exhibit adaptive responses that contribute to drug resistance and survival in challenging environments, including the host immune response. Studies on metronidazole resistance in E. histolytica have revealed various mechanisms, including alterations in the activity or expression of enzymes involved in the activation of the drug (such as pyruvate:ferredoxin oxidoreductase and ferredoxins) and changes in antioxidant defense systems that help the parasite cope with drug-induced oxidative stress. Adaptive responses can also involve changes in gene expression profiles, leading to altered cellular phenotypes such as increased cell size, changes in metabolic rates, and modified virulence factors. E. histolytica also possesses efflux pumps, including P-glycoproteins (EhPgp1 and EhPgp5), which have been implicated in multidrug resistance phenotypes in this parasite. While the direct role of these specific mechanisms in Chiniofon resistance requires further investigation, the capacity for E. histolytica to mount complex adaptive responses, including changes in gene expression and the involvement of efflux systems, highlights potential avenues for resistance development. Chiniofon has been noted as a treatment option for E. histolytica infections that were resistant to other therapies, suggesting distinct mechanisms of action or potential for cross-resistance depending on the specific resistance pathways involved. Comparisons with other oxiquinolines and metal chelators also suggest that metal binding properties may play a role in their anti-amoebic activity.

| Mechanism | Description | Relevance to Chiniofon (Inferred/Observed) |

| Chromosomal Mutations | Alterations in genes encoding drug targets (e.g., DNA gyrase, topoisomerase IV in bacteria). | Highly relevant for bacterial resistance, given Chiniofon's proposed mechanism of interfering with DNA synthesis and its classification as an 8-hydroxyquinoline. |

| Efflux Pump Systems | Active transport of the drug out of the cell. | Relevant for bacterial resistance; P-glycoproteins are implicated in E. histolytica multidrug resistance. |

| Plasmid-Mediated Resistance | Acquisition of resistance genes via plasmids (e.g., Qnr proteins, modifying enzymes, efflux pumps in bacteria). | Relevant for bacterial resistance. |

| Adaptive Responses (E. histolytica) | Changes in metabolic pathways, stress response systems, gene expression, and virulence factors. | Relevant for E. histolytica resistance, observed with other amoebicides like metronidazole. |

Research on Potential Resistance Mechanisms and Overcoming Strategies

Strategies to Overcome Resistance

The emergence of resistance is a significant challenge in the use of antimicrobial agents, including Chiniofon. To combat this, research has explored various strategies aimed at restoring or enhancing the efficacy of Chiniofon.

Combination Therapies (e.g., with Bismuth Subgallate, Milibis®)

Combination therapy is a common strategy to overcome or prevent the development of resistance by targeting different pathways or synergistic effects. In the context of Chiniofon, combinations with other agents, such as bismuth subgallate and Milibis® (an arsenical), have been investigated, particularly in the historical treatment of intestinal amebiasis.

Studies have explored the use of Milibis® (bismuthoxy p-N-glycolylarsanilate), alone or in combination with Chiniofon and/or bismuth subgallate, for treating chronic intestinal amebiasis. In one study involving ninety-four cases, treatment with Milibis® alone or in combination resulted in a high percentage of cases being cleared of Endamoeba histolytica. Specifically, sixty-four out of seventy-two persons (89%) treated with Milibis® alone or in combination with Chiniofon and/or bismuth subgallate were immediately cleared of amebas. ajtmh.org A high percentage (93%) of cases where Chiniofon was not a complicating factor were also cleared. ajtmh.org Sixteen patients who relapsed after initial treatment courses were given a second course with Milibis®. ajtmh.org

Bismuth subgallate is a heavy metal salt that is relatively insoluble and poorly absorbed, and it has been explored for various medicinal uses, including in combination therapies. drugbank.com While contemporary first-line therapies for conditions like Helicobacter pylori infection typically involve proton pump inhibitors and antibiotic combinations, bismuth-containing quadruple therapies have shown high eradication rates, even in the presence of metronidazole (B1676534) resistance. nih.govplos.org This highlights the potential of bismuth compounds in combination regimens to overcome resistance to other agents. Bismuth salts can reduce bacterial load and may have synergistic effects with antibiotics, and importantly, resistance to bismuth is not known to develop, making it a valuable component in areas with high resistance to other antimicrobials. nih.gov

Milibis®, also known as arsenamide or thiacetarsamide, is an arsenical compound. wikipedia.orgnih.gov Arsenicals are believed to act by binding to sulfhydryl groups of protein enzymes.

Derivatization and Structural Modification to Evade Resistance

Structural modification and derivatization of existing compounds are key approaches in drug discovery to improve efficacy, alter pharmacokinetic properties, or circumvent resistance mechanisms. For Chiniofon, which is an 8-hydroxyquinoline (B1678124) derivative drugbank.com, this strategy involves altering its chemical structure to potentially evade resistance that may have developed against the parent compound.

Research on quinoline (B57606) derivatives, in general, has explored their antibacterial and antiprotozoal activities. Chiniofon itself is an 8-hydroxy-7-iodo-5-quinolinesulfonic acid. iiab.mewikipedia.org The core 8-hydroxyquinoline structure is known for its metal-binding affinity. researchgate.net

Studies on other heterocyclic compounds, such as imidazolone (B8795221) derivatives, have demonstrated how structural modifications can impact their ability to act as antibiotic resistance breakers. For instance, specific changes to the hydantoin (B18101) skeleton and side chains of these derivatives influenced their capacity to restore the efficacy of antibiotics like oxacillin (B1211168) against resistant Staphylococcus aureus strains. nih.gov This suggests that targeted structural alterations can influence how a compound interacts with bacterial resistance mechanisms, such as penicillin-binding proteins (PBPs). nih.gov

While specific detailed research findings on the derivatization of Chiniofon solely for the purpose of overcoming resistance were not extensively found within the scope of this search, the principle of modifying related structures to combat resistance is a recognized strategy in medicinal chemistry. The development of novel heterocyclic compounds, including derivatives of 8-hydroxyquinoline, with demonstrated antibacterial activity, indicates ongoing interest in this structural class for antimicrobial purposes and the potential for modifications to address resistance. researchgate.net Mechanisms of resistance to other classes of antimicrobial agents, such as quinolones, involve mutations in target enzymes (DNA gyrase and topoisomerase IV) and the action of efflux pumps, highlighting potential targets that structural modifications could aim to counteract. nih.gov

Synthesis and Derivatization of Chiniofon

Synthesis of Chiniofon and Related Quinoline (B57606) Derivatives

The synthesis of 8-hydroxyquinoline (B1678124) derivatives, including Chiniofon, can be achieved through several established methods.

Methods of Synthesis for 8-Hydroxyquinoline Derivatives

Several traditional methods are employed for the synthesis of 8-hydroxyquinoline and its derivatives. The Skraup and Friedländer syntheses are commonly used methods for constructing the quinoline ring system. scispace.comrroij.com

Skraup Synthesis: This method typically involves the reaction of a readily available substituted aromatic amine with an α,β-unsaturated aldehyde. scispace.comrroij.com

Friedländer Synthesis: This method involves the condensation of a substituted o-aminobenzaldehyde or o-aminoacetophenone with a suitable aldehyde or ketone. scispace.comrroij.com Microwave-assisted Friedländer synthesis has been shown to provide higher yields compared to conventional heating methods. rsc.org

Diazotization and Alkali Fusion: 8-HQ and its derivatives can also be synthesized through the diazotization of 8-aminoquinoline (B160924) or from 8-sulfonic acid via alkali fusion. scispace.comrroij.comresearchgate.net

Suzuki Cross-Coupling Reaction: This method is frequently used to introduce substitutions at the 5 and/or 7 positions of the 8-HQ moiety. scispace.comresearchgate.net This reaction typically starts with a 5-bromo-8-HQ derivative, requiring protection of the 8-OH group before the coupling reaction. scispace.com

Other methods include the hydrolysis of 8-chloroquinoline (B1195068) or 8-aminoquinoline. google.comgoogle.com

Modern Synthetic Approaches (e.g., Microwave and Ultrasound Irradiation)

Modern synthetic methodologies, such as microwave and ultrasound irradiation, have been applied to the synthesis of 8-hydroxyquinoline derivatives to improve reaction efficiency, reduce reaction times, and enhance yields. rsc.orgresearchgate.netresearchgate.netijamtes.orgacs.orgresearchgate.net

Microwave Irradiation: Microwave-assisted synthesis offers advantages such as rapid reaction rates, simplicity, and improved selectivity. rsc.orgijamtes.org It has been successfully applied to the Friedländer synthesis of 8-hydroxyquinolines, resulting in higher yields and shorter reaction times compared to conventional heating. rsc.orgresearchgate.net Microwave irradiation has also been used in the synthesis of styrylquinolines and other quinoline derivatives. rsc.orgnih.gov

Ultrasound Irradiation: Ultrasound-assisted synthesis, also known as sonochemical synthesis, utilizes acoustic cavitation to enhance chemical reactivity. researchgate.netacs.org This technique has been employed in the multicomponent synthesis of quinoline derivatives and can be combined with heterogeneous catalysts for efficient reactions. researchgate.net Ultrasound treatment can also increase the activity of metals used in synthesis and accelerate processes like H-D interchange. nih.gov

These modern techniques contribute to greener and more sustainable synthetic procedures by reducing reaction times and sometimes allowing for solvent-free conditions. researchgate.netijamtes.orgresearchgate.net

Structure-Activity Relationship Studies

Structure-Activity Relationship (SAR) studies are crucial in medicinal chemistry to understand how modifications to a molecule's structure impact its biological activity. gardp.org For Chiniofon and its analogues, SAR studies focus on the influence of the 8-hydroxyquinoline scaffold and its substituents on various biological effects.

Impact of Structural Modifications on Biological Activity

Modifications to the 8-hydroxyquinoline structure can significantly alter its biological activity. The 8-HQ core itself is a bidentate chelating agent due to the proximity of the hydroxyl group and the nitrogen atom, allowing it to form complexes with various metal ions. scispace.commdpi.com This chelating ability plays a significant role in the biological activities of 8-HQ derivatives, including their antimicrobial and anticancer effects. mdpi.comasianpubs.orgresearchgate.net

Specific structural changes and their impact on activity include:

Substitutions at C-5 and C-7: Halogen substitutions at positions 5 and 7, as seen in derivatives like 5,7-dichloro- and 5,7-dibromo-8-hydroxyquinolines, have been shown to enhance antifungal activity. scispace.com In the case of Chiniofon (8-hydroxy-7-iodo-5-quinolinesulfonic acid), the iodo group at C-7 and the sulfonic acid group at C-5 contribute to its specific biological properties. ect-journal.kz

Substitutions at C-2: Modifications at the C-2 position can also influence activity. mdpi.com

Introduction of Linkers and Hybrid Structures: Connecting the 8-HQ moiety to other pharmacophores or molecules via linkers can create hybrid structures with altered or enhanced biological profiles. mdpi.commdpi.comnih.gov For instance, glycoconjugates with a 1,2,3-triazole ring in the linker have shown cytotoxic effects on cancer cells, with additional amide groups in the linker potentially improving activity by enhancing metal chelation. nih.govresearchgate.net The length and flexibility of the linker can also affect cytotoxicity. nih.govresearchgate.net

Mannich Bases: 8-hydroxyquinoline-derived Mannich bases have been synthesized, and their activity is influenced by the introduced amine and aldehyde components. mdpi.comacs.org Deletion or shifting of the quinoline nitrogen can reduce toxicity, often due to the inability to form stable metal complexes. acs.org

SAR studies aim to identify the specific structural elements responsible for observed biological activities. gardp.orgresearchgate.net

Development of Novel Chiniofon Analogues with Enhanced Properties

The understanding gained from SAR studies drives the development of novel Chiniofon analogues and other 8-HQ derivatives with improved properties, such as enhanced efficacy, altered selectivity, or reduced toxicity. mdpi.comnih.govnih.gov

Optimization of Metal Chelation: Since metal chelation is a key aspect of 8-HQ activity, analogues are designed to optimize their binding ability to specific metal ions, such as copper and zinc, which can be relevant for anticancer and neurodegenerative disorder treatments. mdpi.comasianpubs.orgresearchgate.net Subtle differences in metal chelation properties can significantly impact activity. acs.org

Multitarget-Directed Ligands (MTDLs): Some novel 8-HQ analogues are developed as MTDLs to address complex diseases with multiple contributing factors, such as neurodegenerative diseases. mdpi.com These compounds may incorporate structural features from known drugs to achieve multifunctional activity. mdpi.com

Improved Physicochemical Properties: Modifications are also made to improve properties like solubility and blood-brain barrier permeability, which are important for drug delivery and efficacy. mdpi.com

The synthesis of libraries of 8-HQ derivatives with systematic structural variations allows for comprehensive SAR analysis and the identification of promising lead compounds. mdpi.com

Role of the 8-Hydroxyquinoline Scaffold in Medicinal Chemistry

The 8-hydroxyquinoline scaffold is considered a privileged structure in medicinal chemistry due to its versatility and the wide range of biological activities exhibited by its derivatives. nih.govresearchgate.netmdpi.com Its ability to chelate metal ions is a significant factor contributing to its pharmacological potential. scispace.comnih.govmdpi.comresearchgate.net

The 8-HQ scaffold serves as a building block for designing diverse molecules with applications as antibacterial, antifungal, anticancer, antiviral, and neuroprotective agents, among others. scispace.comrroij.comnih.govmdpi.comresearchgate.net The presence of the phenolic hydroxyl group and the heterocyclic nitrogen allows for various chemical modifications, including electrophilic aromatic substitution and diazonium coupling, facilitating the synthesis of a wide array of derivatives. scispace.commdpi.com

The ongoing research into the synthesis and SAR of 8-hydroxyquinoline derivatives highlights the continued importance of this scaffold in the discovery and development of new therapeutic agents. nih.govmdpi.comresearchgate.net

Advanced Research Methodologies in Chiniofon Studies

Application of Radioiodine in Pharmacokinetic Studies

The use of radioiodine, specifically the isotope I-131, has been a valuable technique in studying the pharmacokinetic profile of iodine-containing compounds like Chiniofon. ajtmh.orgradiologyinfo.org Radioiodine allows for the tracing and quantification of the compound or its iodine-containing metabolites within biological systems due to its radioactive decay which can be detected and measured. radiologyinfo.orgdrugbank.com

Tracing Absorption, Distribution, Metabolism, and Excretion

Studies utilizing radioiodine-labeled Chiniofon have provided insights into its absorption, distribution, metabolism, and excretion (ADME) in animal models. In one investigation using rabbits, labeled Chiniofon was prepared with I-131 to track its fate after administration. ajtmh.org The study compared the ADME of Chiniofon with other iodoquinolinol compounds like Diodoquin and Vioform, as well as potassium iodide. ajtmh.org

Research indicated that Chiniofon-iodine was absorbed and eliminated more slowly compared to Diodoquin and Vioform in rabbits. Following oral administration, Chiniofon did not appear to be present in the blood primarily as the parent compound but rather as a metabolite. ajtmh.org The route and rate of excretion of iodine varied for each of the tested drugs. ajtmh.org

Studies have shown that an appreciable absorption of even less soluble iodoquinolinol drugs occurs. Blood levels of iodine were determined chemically after administration of related compounds. In investigations with Chiniofon prepared from radioactive iodine, blood levels of radioactivity peaked at approximately 2 hours and then declined over the subsequent 6 hours. Urinary excretion accounted for an average of 12.9% of the administered radioactivity in one study involving human subjects. Analysis of urine revealed that most of the iodine was initially bound but became almost entirely precipitable as ionic halides within 48 hours, suggesting the presence of Chiniofon or a bound metabolite initially, followed by degradation. Fecal recovery of radioactivity was also observed.

Further research suggested a progressive chemical change of Chiniofon in the body without the loss of iodine from the molecule. Potential degradation products found in urine included a sulfuric acid ester and possibly glucuronic acid esters.

In Vitro and In Vivo Models for Efficacy and Safety Assessment

In vitro and in vivo models are essential tools for assessing the efficacy and safety of Chiniofon. ijpsjournal.comibtbioservices.com These models allow researchers to study the compound's effects at the cellular level and within living organisms.

Cell Culture Studies (e.g., Fibroblasts)

Cell culture studies provide a controlled environment to investigate the direct effects of Chiniofon on specific cell types. Fibroblasts, which are crucial for wound healing and tissue repair, have been used in such studies. nih.govnordicbioscience.comnih.gov Investigations have shown that a Chiniofon-containing antiseptic had a bacteriostatic function and, importantly, did not inhibit the growth of fibroblasts in culture. nih.gov This was contrasted with other antiseptics, such as PVP-iodine solution, which significantly reduced fibroblast growth. nih.gov Cell viability and proliferation can be assessed in fibroblast cultures after exposure to varying concentrations of a substance. nih.govmdpi.com

Animal Models of Infection and Intoxication

Animal models are critical for evaluating the efficacy of Chiniofon against infections and for assessing potential intoxication effects in a complex biological system. ibtbioservices.comnih.govfrontiersin.org Rabbits infected with Endamoeba histolytica, the causative agent of amoebic dysentery, have been utilized to study the therapeutic effectiveness of iodoquinolinol drugs, including Chiniofon. In these models, drugs were administered, and outcomes related to the infection were assessed. Animal models allow for the observation of the progression of infections and the testing of interventions. ibtbioservices.com Studies in rabbits using radioiodine-labeled compounds also provided data on tissue distribution, contributing to the understanding of where the drug or its metabolites accumulate in the body. ajtmh.org

Analytical Techniques for Chiniofon and its Metabolites

Accurate analytical techniques are necessary to determine the concentration of Chiniofon and its metabolites in various matrices, such as biological samples or pharmaceutical preparations. ijpsjournal.com

Spectrophotometric Determination

Spectrophotometry is a widely used analytical technique in pharmaceutical analysis due to its simplicity, cost-effectiveness, and ability to quantify compounds that absorb light at specific wavelengths. juniperpublishers.comnaturalspublishing.com Spectrophotometric methods have been developed and applied for the determination of Chiniofon. These methods often involve measuring the absorbance of a solution containing Chiniofon at its characteristic wavelength. juniperpublishers.comajpaonline.com The concentration of Chiniofon can then be determined based on its absorbance, often using a calibration curve. naturalspublishing.com Spectrophotometric techniques can be used for the analysis of active pharmaceutical ingredients in bulk materials and formulations. ijpsjournal.comminarjournal.com

Blood Iodine Determinations

Studies involving Chiniofon and related iodoquinolinol compounds have utilized blood iodine determinations as a method to assess the absorption and physiological disposition of these iodine-containing drugs. Chiniofon itself contains approximately 27.5 percent iodine by weight.

Early research determined blood levels of iodine chemically after the administration of iodoquinolinol compounds, including Chiniofon. These studies aimed to understand the extent to which the iodine from these drugs was absorbed into the bloodstream. For example, investigations using radioactive iodine-prepared Chiniofon in subjects showed that the blood concentration of iodine peaked at approximately 2 hours post-administration and then declined over the subsequent 6 hours. A significant portion of the administered radioactivity was excreted in urine, with most of the iodine initially remaining bound but becoming precipitable over 48 hours, considered to be the bound iodine fraction of Chiniofon.

Comparative studies measuring blood iodine levels after administration of different oxyquinoline drugs, including Chiniofon, indicated varying degrees of absorption. acpjournals.org Chiniofon-iodine was found to be absorbed and eliminated more slowly compared to other related compounds like diodoquin and vioform. Blood concentrations of iodine from these drugs were observed to increase up to a certain point during administration before potentially declining. acpjournals.org

Blood iodine studies were conducted on patients receiving treatment with Chiniofon, among other amebicides, involving numerous blood iodine determinations. acpjournals.org These studies confirmed that oxyquinoline drugs used as amebicides are absorbed to some extent, as measured by blood iodine levels. acpjournals.org The iodine available in the therapeutic dose of Chiniofon was also quantified in these studies. acpjournals.org

Research using radioiodine-labeled Chiniofon in animal models, such as rabbits, further investigated the distribution, absorption, and excretion of iodine. ajtmh.org These studies revealed that the route and rate of iodine excretion differed among various iodoquinolinol compounds. ajtmh.org The blood-iodine profiles and tissue distributions also varied. ajtmh.org Findings from these radioiodine studies suggested that Chiniofon might not be present in the blood as the parent compound after oral administration but rather as a metabolite, indicating some degree of degradation. ajtmh.org

Bioinformatic and Computational Approaches in Drug Discovery

Bioinformatic and computational approaches have become increasingly integral to modern drug discovery and design, offering methods to expedite processes, reduce costs, and enhance the understanding of molecular interactions. taylorandfrancis.comfrontiersin.org These approaches encompass a range of techniques, including in silico studies for target identification, molecule screening, and the prediction of bioactivity and toxicity. taylorandfrancis.comresearchgate.netglobalresearchonline.net

Prediction of Bioactivity and Toxicity

In silico methods are also widely used to predict the bioactivity and toxicity profiles of chemical compounds. taylorandfrancis.comnih.govnih.gov Predicting bioactivity involves assessing the likelihood and nature of a molecule's biological effects, often by evaluating its potential interactions with various biological targets. eijppr.com Bioactivity scores can be generated to provide an indication of a compound's potential biological activity. eijppr.com

Toxicity prediction in silico aims to foresee potential adverse effects of a compound, which is a critical aspect of drug safety assessment. frontiersin.orgrasayanjournal.co.in These methods utilize computational models, often based on machine learning and cheminformatics techniques, to predict various types of toxicity, such as organ toxicity, carcinogenicity, or interactions with specific biological pathways. eijppr.comfrontiersin.orgrasayanjournal.co.in The availability of public databases containing compound-toxicity information supports the development and application of these predictive models. nih.gov

Regulatory Science and Safety Research of Chiniofon

Historical Safety Data and Clinical Observations

Historical clinical use of chiniofon provided early insights into its safety profile. While often considered satisfactory from the standpoint of curative action and lack of toxicity compared to some other early treatments like emetine, which had disadvantages of toxicity including occasional severe myocarditis and myositis, chiniofon and other iodohydroxyquinolines were primarily effective against intestinal amebiasis and less so against extra-intestinal forms. ajtmh.org

Toxicity Profiles of Halogenated Oxyquinolines

Chiniofon belongs to the class of iodohydroxyquinolines, which are a type of halogenated oxyquinoline. iiab.meapollopharmacy.in Research into the toxicity of halogenated oxyquinolines has been conducted to understand the potential risks associated with this class of compounds. Studies on the toxicity of halogenated oxyquinolines in animals, such as dogs, have been documented in clinical studies. fao.org Oxyquinoline and its sulfate (B86663) salt, a related compound, have been assessed for safety, showing little acute or subchronic toxicity in animal studies. researchgate.netindustrialchemicals.gov.au However, some studies on oxyquinoline indicated genotoxicity in certain in vitro assays with metabolic activation. researchgate.net Intraperitoneal administration of 8-hydroxyquinoline (B1678124) (8HQ), the parent structure of oxyquinolines, and its derivatives as copper chelates has resulted in toxicity that is generally worse than the compounds alone. researchgate.net Diiodohydroxyquinoline (iodoquinol), another iodohydroxyquinoline, has been associated with subacute myelo-optic neuropathy as a significant toxic reaction, with a peculiar geographic distribution in its incidence. nih.gov

Clinical Tolerance and Adverse Effects

Historically, chiniofon was considered to have relatively fewer disagreeable side effects compared to some other treatments available at the time. annualreviews.org However, adverse effects have been reported for iodohydroxyquinolines, including vomiting, abdominal cramps, diarrhea, skin itchiness, fever, chills, headache, dizziness, and enlarged thyroid. apollopharmacy.in More serious adverse effects reported for iodoquinol (B464108), such as dizziness, convulsions, poor coordination, and numbness of the extremities, warranted discontinuation of treatment. nih.gov A case report described seizures and encephalopathy in a child treated with iodoquinol for amebiasis, which contributed to the discussion of the toxicity of iodoquinol and other 8-hydroxyquinolines. ebi.ac.uk While toxic effects from some early antiamoebic drugs in recommended dosages were infrequent and never serious in some historical observations, the potential for adverse effects with halogenated oxyquinolines like chiniofon and iodoquinol has been recognized. army.mil

Considerations for Research Use and Regulatory Status

The regulatory status and considerations for the research use of compounds like chiniofon are influenced by historical safety data and the broader understanding of the class toxicity. Regulatory information, such as that provided by the International Nonproprietary Names (INN) program, which designates "Chiniofon [INN:DCF:NF]", is important for standardizing names and ensuring safety in pharmaceutical use. ontosight.ai Safety data, including toxicity profiles and handling precautions, can be found in databases such as the National Library of Medicine's Hazardous Substances Data Bank. ontosight.ai

For substances like chiniofon, research into potential applications is ongoing. ontosight.ai However, detailed information on specific pharmacological applications requires access to current scientific literature. ontosight.ai The use of historical control data in clinical trials is a recognized approach in regulatory science to inform trial design and safety assessments, although methods for borrowing historical information and their ramifications require careful consideration. nih.govefpia.eu Regulatory agencies consider various factors when evaluating the safety data needed in clinical investigations, including the disease, patient population, nonclinical findings, and prior experience with the drug and its class. fda.gov While chiniofon has a history of clinical trial phases, its current investigational indications and detailed regulatory status require consulting comprehensive databases. nih.govnih.gov

Future Directions and Research Gaps

Unraveling Undetermined Mechanisms of Action

Despite its historical use, the precise mechanisms by which Chiniofon exerts its biological effects are not fully elucidated. While it is known to be an antiprotozoal agent, the specific molecular targets and pathways involved require further investigation. Research suggests that some oxyquinoline derivatives, including Chiniofon, may interfere with microbial DNA synthesis ect-journal.kz. Additionally, the ability of 8-hydroxyquinoline (B1678124) derivatives to chelate metal ions is well-established and is thought to play a role in their antimicrobial activity ignited.inresearchgate.net. Further studies are needed to definitively determine the extent to which DNA synthesis inhibition, metal chelation, or other mechanisms contribute to Chiniofon's activity against various pathogens. Understanding these mechanisms at a molecular level could provide insights for developing improved derivatives or identifying new therapeutic applications.

Exploring New Therapeutic Applications Beyond Antiprotozoal Use

Historically recognized for its antiprotozoal activity, particularly against Entamoeba histolytica, Chiniofon's potential therapeutic applications beyond this traditional use remain largely unexplored. Some research indicates that Chiniofon has also been used as an antibacterial agent and an antiseptic for treating purulent wounds, ulcers, and burns ect-journal.kzguidechem.comresearchgate.net. This suggests a broader spectrum of antimicrobial activity that could be further investigated. Given the growing concern over antimicrobial resistance, exploring the efficacy of Chiniofon against a wider range of bacterial and fungal pathogens, perhaps in combination with other agents, represents a potential future direction. Additionally, the core quinoline (B57606) structure found in Chiniofon is present in compounds with diverse biological activities, including some investigated for anticancer and antineurodegenerative properties researchgate.netdrugbank.com. This structural versatility might suggest potential avenues for exploring Chiniofon or its derivatives in these or other therapeutic areas, although such investigations would require rigorous preclinical and clinical evaluation.

Development of Next-Generation Chiniofon Derivatives

The development of next-generation Chiniofon derivatives presents a significant area for future research. The core 8-hydroxyquinoline structure offers a versatile scaffold for chemical modification researchgate.net. Research into novel derivatives could aim to enhance efficacy, improve pharmacokinetic properties, reduce potential toxicity, or broaden the spectrum of activity. Studies on other hydroxyquinoline derivatives have shown that modifications can lead to compounds with improved antibacterial activity, including against resistant strains researchgate.netresearchgate.net. The synthesis and evaluation of new compounds based on the Chiniofon structure, incorporating different substituents or structural alterations, could yield agents with more favorable pharmacological profiles and potentially overcome some of the limitations of the parent compound.

Addressing Emerging Resistance Patterns

While information specifically on resistance patterns to Chiniofon is limited in the provided context, the broader issue of antimicrobial resistance is a significant global health threat nih.gov. Given Chiniofon's historical use as an antiprotozoal and antibacterial agent, it is plausible that resistance could emerge or already exist in certain pathogens. Future research needs to focus on monitoring the susceptibility of relevant pathogens to Chiniofon. Investigating the mechanisms of resistance, if observed, is crucial. This could involve studying genetic mutations, efflux pumps, or other mechanisms that might confer reduced susceptibility mdpi.comnih.gov. Understanding resistance mechanisms would be vital for the rational design of new derivatives or the development of strategies to circumvent resistance, such as combination therapies.

Integration of Omics Technologies in Pharmacological Studies